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2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
experimental protocol for using 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid in cell culture
experimental protocol for using 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid in cell culture
An Application Guide for the In Vitro Use of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid in cell culture. While direct literature on this specific compound is limited, it is a structural analog of Clofibric Acid, a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide synthesizes data from related compounds to provide robust protocols for its preparation, application in cell-based assays, and interpretation of potential results. The protocols herein are designed to be self-validating by emphasizing proper controls and explaining the scientific rationale behind key steps.
Background and Mechanism of Action
2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid belongs to the fibrate class of compounds. Its close analog, clofibric acid, is the active metabolite of the lipid-lowering drug clofibrate.[1] The primary mechanism of action for this class of molecules is the activation of PPARα, a ligand-activated nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[1][2][3]
Mechanism of PPARα Activation:
-
Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of the PPARα protein located in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis, while simultaneously repressing genes involved in inflammatory pathways.[4]
PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4][5] Therefore, its activation is expected to have profound effects on the metabolic and inflammatory status of relevant cell types. While PPARα is the primary target, some fibrates exhibit weak activation of PPARγ and PPARδ, which should be considered when interpreting results.[3]
Materials and Reagents
-
Compound: 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid powder.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade, or 100% Ethanol.
-
Cell Lines:
-
Cell Culture Media: DMEM or RPMI-1640, as appropriate for the chosen cell line.[4]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Assay-specific reagents: Luciferase reporter plasmids, transfection reagents, LPS (Lipopolysaccharide), RNA extraction kits, qPCR reagents, cell viability assay kits (e.g., MTT, WST-1).
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
The accuracy of in vitro experiments begins with the correct preparation of the test compound. Due to its hydrophobicity, the compound must be dissolved in an organic solvent before being added to aqueous cell culture media.
Causality: DMSO is a superior solvent for many organic molecules and is miscible with water, allowing for uniform dispersion in culture media at low final concentrations. A high concentration stock solution minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts. The recommended final DMSO concentration in culture should not exceed 0.5%, with <0.1% being ideal to avoid cytotoxicity.
-
Weighing: Accurately weigh out a precise amount of the compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, for example, 100 mM.
-
Calculation Example: The molecular weight of C11H13ClO2 is 212.67 g/mol . To make a 100 mM stock, dissolve 21.27 mg in 1 mL of DMSO.
-
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Cell Treatment
This workflow provides a foundational procedure for treating adherent cells with the compound.
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well, 24-well, or 6-well plate) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of analysis.
-
Adherence: Incubate the cells for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow them to adhere and recover from plating.
-
Preparation of Treatment Media: Prepare serial dilutions of the compound from your stock solution into fresh, pre-warmed culture medium.
-
Crucial Control: Always prepare a "Vehicle Control" medium containing the same final concentration of DMSO as your highest dose treatment, but without the compound. This control is essential to ensure that any observed effects are due to the compound and not the solvent.
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the prepared treatment media (including the vehicle control).
-
Incubation: Return the plates to the incubator for the desired treatment period. This can range from 6 hours for signaling or gene expression studies to 72 hours or more for proliferation assays.[2][4]
-
Downstream Analysis: Following incubation, proceed with the relevant assay (e.g., cell viability, RNA/protein extraction, cytokine measurement).
| Application / Cell Type | Effective Concentration Range | Incubation Time | Source |
| PPARα Transactivation (HEK293T) | 10 - 30 µM | 24 hours | [4] |
| Anti-Inflammatory (THP-1) | Dose-dependent (e.g., 1-50 µM) | 6 hours | [4] |
| Anti-Proliferation (OVCAR-3) | 100 - 500 µM | 72 hours | [2] |
| Metabolic Effects (HepG2) | 250 - 750 µM | 5 days | [2] |
| Amino Acid Metabolism (Muscle) | ~2 mM | 24 - 48 hours | [6] |
| Table 1: Published concentration ranges for the closely related compound Clofibric Acid. These serve as a starting point for dose-response experiments with 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid. |
Protocol 3: Specific Application - Anti-Inflammatory Assay
This protocol details how to assess the compound's ability to suppress an inflammatory response in a macrophage cell model.
Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation in macrophages. By measuring the expression of pro-inflammatory cytokines like IL-6 after LPS stimulation, with and without the compound, we can quantify its anti-inflammatory activity. Differentiated THP-1 cells are a standard model for human macrophages.
-
Cell Differentiation: Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 with 10% FBS. Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 48-72 hours. Differentiated cells will become adherent.
-
Resting Phase: After differentiation, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the compound (and a vehicle control) for 1-2 hours. This allows the compound to enter the cells and engage its target (PPARα) before the inflammatory stimulus.
-
Inflammatory Challenge: Add LPS to all wells (except a "no stimulus" control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for an additional 4-6 hours. This duration is typically sufficient to see a robust induction of inflammatory gene expression.[4]
-
Analysis:
-
Gene Expression (qPCR): Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory genes such as IL-6, TNFα, and IL-1β. Normalize results to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Protein Secretion (ELISA): Collect the cell culture supernatant and use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the amount of secreted IL-6 or TNFα protein.
-
Troubleshooting and Data Interpretation
-
No Observed Effect:
-
Concentration: The compound may not be potent enough at the tested concentrations. Perform a wider dose-response curve based on the ranges in Table 1.
-
Target Expression: Confirm that your chosen cell line expresses sufficient levels of PPARα.
-
Compound Stability: Ensure the stock solution was stored correctly and has not degraded.
-
-
High Cell Death in Vehicle Control:
-
Solvent Toxicity: The final DMSO concentration is too high. Remake treatment media ensuring the final DMSO concentration is below 0.5%.
-
-
Results Vary Between Experiments:
-
Cell Confluency: Ensure cells are seeded at the same density and are at a similar confluency at the start of each experiment.
-
Reagent Variability: Use the same batch of serum and other reagents whenever possible, as batch-to-batch variation can impact results.
-
Safety Precautions
-
Handle the compound powder in a chemical fume hood or with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Treat all cell lines as potential biohazards and handle them in a Class II biological safety cabinet using aseptic techniques.[7][8]
References
-
Shi, Y. et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Paul, H. S. & Adibi, S. A. (1986). Effects of clofibric acid on amino acid metabolism in cultured rat skeletal muscle. PubMed. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (hPPARa) Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
Conte, A. et al. (1995). Stereospecificity of the chloride ion channel: the action of chiral clofibric acid analogues. PubMed. Available at: [Link]
-
MP Biomedicals. (n.d.). CLOFIBRIC ACID N/H. MP Biomedicals. Available at: [Link]
-
Kainu, T. et al. (2006). Peroxisome Proliferator-Activated Receptor (PPAR)-β/δ Positively Controls and PPARα Negatively Controls Cyclooxygenase-2 Expression in Rat Brain Astrocytes. ResearchGate. Available at: [Link]
-
Cell Biologics Inc. (n.d.). Cell Culture Protocols. Cell Biologics Inc. Available at: [Link]
-
Lee, G. et al. (2015). Peroxisome Proliferator-activated Receptor γ Agonists Induce Cell Cycle Arrest through Transcriptional Regulation of Krüppel-like Factor 4 (KLF4). Journal of Biological Chemistry. Available at: [Link]
- Google Patents. (2014). WO 2014/188453 A2. Google Patents.
-
Kim, H. J. et al. (2008). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes. Available at: [Link]
-
Plomer, M. et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. Available at: [Link]
Sources
- 1. Clofibric Acid - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mpbio.com [mpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Effects of clofibric acid on amino acid metabolism in cultured rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Protocols [cellbiologics.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Utilizing 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid as a Novel Chemical Probe for Peroxisome Proliferator-Activated Receptors (PPARs)
Application Notes & Protocols: Utilizing 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid as a Novel Chemical Probe for Peroxisome Proliferator-Activated Receptors (PPARs)
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document outlines a comprehensive framework for the characterization and application of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid as a novel chemical probe. It is critical to note that as of this writing, this specific molecule is not an established or validated chemical probe. Its structural resemblance to the fibrate class of drugs, however, presents a strong, scientifically-grounded hypothesis that its primary biological targets are the Peroxisome Proliferator-Activated Receptors (PPARs).
Therefore, this guide is presented not as a description of a tool with a known function, but as a strategic workflow for researchers to validate this compound's utility and subsequently use it to explore PPAR biology. We will proceed from the foundational hypothesis, detailing the rigorous, self-validating experimental systems required to establish its potency, selectivity, and mechanism of action. The protocols herein are designed to build a robust evidence base, transforming a candidate molecule into a reliable chemical probe for target validation and pathway elucidation.
Introduction and Rationale
Chemical probes are indispensable tools in modern biology and drug discovery, allowing for the acute modulation of a protein's function in its native cellular environment.[1] The compound 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid belongs to a chemical class structurally analogous to well-characterized modulators of lipid metabolism. Specifically, its aryloxyisobutyric acid scaffold is a hallmark of fibrate drugs, which are known agonists of the Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] This structural similarity forms the basis of our hypothesis that this compound is a novel PPAR modulator.
Hypothesized Target Family: Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of ligand-activated nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[4] They are master regulators of lipid and glucose homeostasis, inflammation, and cellular differentiation.[3] Upon activation by a ligand (such as a fatty acid or a synthetic agonist), the PPAR receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Due to their central role in metabolic diseases, PPARs are high-value targets for therapeutic intervention.[4] A well-validated chemical probe for this family would be invaluable for dissecting the nuanced roles of each isoform and exploring the downstream consequences of their activation or inhibition.
Caption: Hypothesized PPAR signaling pathway activated by the probe.
Chemical Probe Development and Validation Workflow
Before a small molecule can be reliably used to probe biological function, it must undergo a rigorous validation process.[6] The objective is to demonstrate that the molecule engages its intended target with sufficient potency and selectivity in a cellular context.
Caption: Workflow for validating a novel chemical probe.
Synthesis and Derivatization for Probe Applications
The parent compound can be synthesized through various established organic chemistry routes, often involving Friedel-Crafts acylation followed by hydrolysis or other modifications of a substituted benzene starting material.[7][8] For use in target identification experiments, the parent compound must be derivatized to include a handle for enrichment or visualization.
Key Considerations for Derivatization:
-
Attachment Point: The handle should be attached at a position that does not disrupt the key binding interactions with the target protein. Structure-activity relationship (SAR) data is invaluable here; in its absence, attachment is often explored at positions distal to the core pharmacophore.
-
Linker: A flexible linker (e.g., polyethylene glycol) of appropriate length is typically inserted between the probe and the handle to minimize steric hindrance and allow the probe to access its binding pocket while the handle remains accessible.[9]
Conceptual Protocol 1: Synthesis of a Biotinylated Affinity Probe
-
Synthesize an analog of the parent compound with a reactive functional group (e.g., a primary amine or carboxylic acid) at a suitable position.
-
React this functionalized analog with an N-hydroxysuccinimide (NHS) ester of biotin that contains a PEG linker.
-
Purify the resulting biotinylated probe via high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity via mass spectrometry and NMR.
Conceptual Protocol 2: Synthesis of a "Clickable" Alkyne Probe
-
Synthesize an analog of the parent compound incorporating a terminal alkyne group, often at the end of a short alkyl chain.[10]
-
This modification allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), known as "click chemistry".[11]
-
The alkyne-tagged probe can be introduced to cells, and after it binds to its targets, a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) can be "clicked" on for subsequent analysis.[12] This two-step approach is often less perturbing to the probe's activity than carrying a bulky biotin tag.[13]
Target Engagement and Potency Determination
Protocol 1: PPAR Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the functional activity of potential PPAR modulators.[14] It measures the compound's ability to induce transcription from a PPRE-driven reporter gene.
Materials:
-
HEK293 or HepG2 cells.
-
Expression plasmids for human PPARα, PPARγ, or PPARδ.[15]
-
A reporter plasmid containing the firefly luciferase gene downstream of a PPRE sequence.[16][17]
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase® Reporter Assay System.
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 1 nM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO) and a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® assay system.[14]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[18][19]
Materials:
-
Cells expressing the target protein (e.g., MCF-7 cells for endogenous PPARs).
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the PPAR isoform of interest.
-
HRP-conjugated secondary antibody.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x EC₅₀ from the reporter assay) or vehicle for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific anti-PPAR antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[22]
-
| Validation Parameter | Methodology | Expected Outcome |
| Functional Activity | PPAR Luciferase Reporter Assay | Dose-dependent increase in luciferase activity. |
| Potency (EC₅₀) | PPAR Luciferase Reporter Assay | Sub-micromolar to low micromolar EC₅₀ value. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Shift in the thermal denaturation curve of the target protein. |
| Target Identification | Affinity-Based Protein Profiling | Enrichment of PPAR isoforms in pull-down vs. control. |
Application Protocol: Affinity-Based Protein Profiling (AfBPP)
Once target engagement is confirmed, the biotinylated probe can be used to identify its binding partners in an unbiased manner from a complex cellular proteome. This is a crucial step to confirm the primary target and identify potential off-targets.[23][24][25]
Materials:
-
Biotinylated probe and a non-biotinylated parent compound for competition.
-
Cell culture and lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Streptavidin-conjugated magnetic beads.
-
Wash buffers of varying stringency (e.g., containing different salt and detergent concentrations).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin).
Procedure:
-
Cell Lysate Preparation: Harvest and lyse cells to obtain a native total cell lysate. Determine the protein concentration.
-
Probe Incubation: Incubate the cell lysate (~1-5 mg total protein) with the biotinylated probe (e.g., at 10x EC₅₀) for 1-2 hours at 4°C.
-
Crucial Controls:
-
Vehicle Control: Incubate lysate with DMSO instead of the probe.
-
Competition Control: Pre-incubate the lysate with an excess (e.g., 100x) of the non-biotinylated parent compound before adding the biotinylated probe. This will distinguish specific binders from non-specific ones.
-
-
-
Capture of Probe-Protein Complexes: Add pre-washed streptavidin beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.[26][27]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. Typically, this involves several washes with lysis buffer followed by washes with lower detergent/higher salt buffers.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by on-bead digestion.
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Collect the supernatant containing the peptides for LC-MS/MS analysis.
-
Data Analysis of Proteomics Experiments
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data analysis workflow aims to identify and quantify the proteins that were specifically enriched by the chemical probe.[28][29][30][31]
Caption: Workflow for proteomics data analysis.
Data Interpretation: A successful experiment will show significant enrichment of the hypothesized PPAR isoform(s) in the probe-treated sample compared to the vehicle control. Crucially, this enrichment should be significantly reduced in the competition control sample. Any other proteins that follow this pattern are considered potential off-targets and warrant further investigation.
References
-
EFMC. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link][6]
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The Open Proteomics Journal. (2010, February 25). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. Bentham Open. Retrieved from [Link][28]
-
Journal of Lipid Research. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. JLR. Retrieved from [Link][14]
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YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar. Retrieved from [Link][1]
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ACS Publications. (2025, September 3). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research. Retrieved from [Link][30]
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Indigo Biosciences. (n.d.). Human PPAR Reporter Assays Panel. Retrieved from [Link][16]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link][32]
-
ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells. Retrieved from [Link][33]
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link][15]
-
YouTube. (2021, September 27). Introduction into data analysis for mass spectrometry-based proteomics - Lecture by Lennart Martens. Retrieved from [Link][34]
-
EPFL. (n.d.). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link][31]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link][11]
-
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link][21]
-
The Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Retrieved from [Link][35]
-
Morressier. (2014, March 18). Biotinylation of small molecules for target identification. Retrieved from [Link][9]
-
PMC. (2020, December 1). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Retrieved from [Link][26]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link][22]
-
Journal of Proteomics. (2019, January 29). Sensitive profiling of cell surface proteome by using an optimized biotinylation method. Retrieved from [Link][27]
-
PLOS ONE. (2021, November 12). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Retrieved from [Link][36]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link][18]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link][13]
-
PMC. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link][19]
-
PMC. (n.d.). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Retrieved from [Link][10]
-
PubMed. (2017, March 7). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Retrieved from [Link][2]
-
Google Patents. (n.d.). CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. Retrieved from [7]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][37]
-
Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from [38]
-
PUBDB. (2022, December 13). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from [Link][5]
-
PMC. (n.d.). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Retrieved from [Link][3]
-
PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link][39]
-
ResearchGate. (n.d.). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. Retrieved from [Link][40]
-
MDPI. (2023, January 25). Pharmacological Utility of PPAR Modulation for Angiogenesis in Cardiovascular Disease. Retrieved from [Link][4]
-
PubMed. (2025, July 5). Discovery of the first-in-class FABP/PPAR multiple modulator for the treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link][41]
-
Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]. Retrieved from [8]
-
Chemical Science. (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Retrieved from [Link][23]
-
MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link][24]
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link][42]
-
MDPI. (2023, February 22). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Retrieved from [Link][25]
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Retrieved from [Link][43]
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Technical Notes & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid
Technical Support Center: Troubleshooting Off-Target Effects of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid in their experiments. As a member of the arylpropionic acid derivative class of compounds, its expected primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, similar to well-known drugs like ibuprofen and naproxen.[1][2][3] However, unexpected or off-target effects are a common challenge in preclinical pharmacology.[4] This technical support center provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these effects to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental system shows a phenotype inconsistent with COX inhibition after treatment with 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid. What are the first steps to troubleshoot this?
Answer: An unexpected phenotype is a classic sign of a potential off-target effect or an experimental artifact. A systematic approach is crucial to dissect the true mechanism of action.
Initial Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is structurally correct and free of impurities that could have their own biological activity. Verify the certificate of analysis (CoA) from your supplier.
-
Dose-Response Curve: Generate a full dose-response curve for the observed phenotype. A classic sigmoidal curve can suggest a specific biological interaction, whereas a very steep or irregular curve might indicate non-specific effects like cytotoxicity or compound aggregation.[5]
-
Use Controls for the Expected Pathway:
-
Positive Control: Use a well-characterized COX inhibitor (e.g., ibuprofen, celecoxib) in your assay. If the well-known inhibitor does not produce the same unexpected phenotype, it strongly suggests your compound has a different mechanism of action.
-
Rescue Experiment: If your compound is inhibiting prostaglandin synthesis, adding back the downstream product (e.g., PGE2) should rescue the on-target phenotype. If the unexpected phenotype persists, it is likely off-target.
-
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How can I differentiate between targeted apoptosis/necrosis and non-specific toxicity?
Answer: Distinguishing between a desired cytotoxic effect on cancer cells, for example, and general, off-target toxicity is a critical step in compound validation.[6][7]
Protocol for Differentiating On-Target vs. Off-Target Cytotoxicity:
-
Establish a Therapeutic Window: Perform a dose-response experiment in your target cell line and a non-target, healthy control cell line (e.g., primary fibroblasts, non-cancerous epithelial cells). An ideal compound will show a significant difference in the IC50 values between these lines.
-
Employ Orthogonal Cytotoxicity Assays: Use multiple methods that measure different aspects of cell death to rule out assay-specific artifacts.[6][8]
| Assay Type | Principle | Examples |
| Metabolic Activity | Measures mitochondrial reductase activity. | MTT, MTS, WST-1 |
| Membrane Integrity | Measures the release of intracellular components from damaged cells. | LDH release assay, Propidium Iodide staining |
| Apoptosis Markers | Detects specific events in the apoptotic cascade. | Caspase-3/7 activity assays, Annexin V staining |
-
Time-Course Experiment: An on-target effect will often require a specific incubation time to manifest as it engages with a biological pathway. In contrast, non-specific toxicity, such as membrane disruption, may occur much more rapidly.[5]
Q3: How can I definitively confirm that my compound is engaging its intended target (COX enzymes) in my cellular model?
Answer: Direct measurement of target engagement is the gold standard for confirming that a compound is interacting with its intended target within a complex biological system.[9][10][11] This is a crucial step to validate that the observed phenotype is a consequence of on-target activity.
Recommended Target Engagement Workflow:
The following workflow provides a systematic approach to verifying that your compound is binding to its intended target in your experimental model.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019). Anticancer Research. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". (2019). PubMed. [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]
-
Target Validation—Prosecuting the Target. (n.d.). ResearchGate. [Link]
-
Counter-Screen Service. (n.d.). Creative Biolabs. [Link]
-
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). PMC. [Link]
-
ACDD - Our Process. (n.d.). R. Ken Coit College of Pharmacy. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. [Link]
-
In Vitro Pharmacology - Drug Discovery & Development. (2023). QIMA Life Sciences. [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH. [Link]
-
Immediate hypersensitivity reactions to ibuprofen and other arylpropionic acid derivatives. (2016). PubMed. [Link]
-
Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (2025). ResearchGate. [Link]
-
In VitroPharmacology In vitro pharmacology means studies on the biological effects of drugs and pharmaceuticals, conducted outsi. (n.d.). Technology Networks. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
-
S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
-
Assay Troubleshooting. (n.d.). MB - About. [Link]
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- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid
Technical Support Center: Purification of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid
This is a specialized technical support guide designed for organic chemists and process development scientists working with 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid .
This molecule is a sterically hindered, lipophilic carboxylic acid, structurally related to fibrate intermediates and specific herbicide scaffolds.[1] Its purification presents unique challenges due to the gem-dimethyl effect (which increases solubility in non-polar solvents) and the ortho-methyl group (which introduces steric strain and potential for "oiling out" during crystallization).[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Diagnostic Triage: Why is your purification failing?
Before altering your protocol, identify the failure mode.[1] This molecule typically fails in three specific ways during workup.
Issue A: The "Oiling Out" Phenomenon
-
Symptom: Upon cooling the recrystallization mixture, the product separates as a viscous oil droplets instead of crystals.
-
Root Cause: The gem-dimethyl group disrupts crystal lattice formation, and the melting point is likely depressed by impurities (isomers).[1]
-
Immediate Fix: Switch to a Controlled Cooling & Seeding protocol (See Section 3).
Issue B: Persistent Isomeric Impurities
-
Symptom: NMR shows small peaks (doublets/singlets) slightly offset from the main signals, particularly in the aromatic region (6.8–7.5 ppm).[1]
-
Root Cause: Regioisomers (likely the 2-chloro-4-methyl isomer or 3-chloro variants) formed during the initial Friedel-Crafts or alkylation steps. These have nearly identical solubility profiles.[1]
-
Immediate Fix: Implement pH-Swing Extraction (See Section 2).[1]
Issue C: Color Retention
-
Symptom: Product remains yellow/orange despite high HPLC purity.
-
Root Cause: Trace oxidation of the benzylic position or polymerization of phenolic precursors.[1]
-
Immediate Fix: Activated Carbon treatment before acidification.[1]
Core Protocol: The "Self-Validating" Purification System
Do not rely on simple recrystallization alone.[1] This compound requires a chemical purification step (Acid-Base Swing) followed by physical purification (Crystallization).[1]
Phase 1: The pH-Swing Extraction (Chemical Purification)
This method leverages the acidity of the carboxylic acid (pKa ≈ 4.2–4.[1]5) to separate it from non-acidic impurities.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve crude solid in DCM (10 mL/g).
-
Extraction (Forward): Add 1M NaOH (1.2 equivalents). Shake vigorously.
-
Separation: Collect the Aqueous Layer .[1] Discard the Organic Layer (after checking TLC).[1]
-
Wash: Wash the aqueous layer twice with fresh DCM.[1] This removes entrained non-polar impurities.[1]
-
Precipitation (Reverse): Cool the aqueous layer to 5°C. Slowly add 6M HCl until pH < 2.
-
Isolation: Filter the solid. Wash with cold water to remove inorganic salts.[1]
Phase 2: Recrystallization (Physical Purification)[1]
Solvent System: Heptane / Ethyl Acetate (EtOAc).[1]
-
Rationale: The molecule is highly soluble in EtOAc but sparingly soluble in Heptane.[1] Toluene is a viable alternative but harder to dry.[1]
Protocol:
-
Dissolve the wet cake from Phase 1 in minimal boiling EtOAc.
-
Once dissolved, remove from heat.
-
Add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Reheat filtrate to boiling. Slowly add hot Heptane until slight turbidity persists.
-
Add a drop of EtOAc to clear the solution.[1]
-
Critical Step: Allow to cool to Room Temperature undisturbed over 2 hours. Then move to 4°C.
Visualization: Process Logic & Impurity Fate[1]
The following diagram illustrates the critical decision nodes in the purification workflow.
Caption: Logical workflow for the isolation of sterically hindered phenylacetic acid derivatives, highlighting the critical divergence at the acidification step.
Advanced Troubleshooting: The "Oiling Out" Guide
The gem-dimethyl group (two methyls on the alpha carbon) and the ortho-methyl group create a "greasy ball" structure that resists orderly packing.[1]
Scenario: The product is an oil at the bottom of the flask.[1]
Do NOT: Scratch the glass vigorously and hope for the best. Do: Use the Two-Phase Emulsion Crystallization technique.
-
Re-dissolve: Dissolve the oil in a small amount of Diethyl Ether or MTBE.[1]
-
Anti-solvent: Add Hexane (or Heptane) until the solution is cloudy.[1]
-
Evaporation: Use a rotary evaporator without vacuum (or very low vacuum) to slowly remove the ether/MTBE.[1]
-
Seeding: If you have any solid crystals from a previous batch (even 1 mg), add them now.
Quantitative Data: Solvent Efficiency Table
Based on solubility parameters for chlorinated gem-dimethyl aromatic acids:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk of Oiling Out |
| EtOAc / Heptane | High | Low | Excellent | Moderate |
| Toluene | High | Moderate | Good | Low |
| Ethanol / Water | High | Low | Poor (traps isomers) | High |
| DCM / Hexane | Very High | Moderate | Good | Moderate |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol/Water for recrystallization? A: It is not recommended.[1] While standard for many acids, the lipophilic nature of the 4-chloro-2-methylphenyl group often leads to the formation of a stable emulsion (milky oil) in water-alcohol mixtures. Furthermore, isomeric impurities often co-crystallize in ethanol.[1] Stick to EtOAc/Heptane or Toluene.[1]
Q: My melting point is lower than the literature value (approx. 100-110°C range). Why? A: This is the classic signature of the Regioisomer Effect . The 2-chloro-4-methyl isomer (if you started from crude chlorotoluene derivatives) is a eutectic impurity. It depresses the melting point significantly even at 1-2% concentration.[1] You must repeat the Phase 2 Recrystallization with a slower cooling rate.
Q: Is the acid stable to heat? A: Generally, yes.[1] However, alpha,alpha-dimethyl acids can undergo decarboxylation (losing CO2) at very high temperatures (>180°C) or in the presence of strong acid catalysts, forming the corresponding isopropyl-benzene derivative. Do not dry the oven cake above 60°C.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for carboxylic acid purification via pH swing).
-
U.S. Patent 4,058,552. (1977).[1] Esters of 2-(4-chlorophenyl)-2-methylpropanoic acid and hypolipidemic uses thereof.[5] (Describes the synthesis and handling of the des-methyl analog, establishing the baseline for solubility and stability).
-
U.S. Patent 5,750,703. (1998).[1] Process for the preparation of piperidine derivatives.[1][4][6][7][8] (Details the purification of "2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid", a structurally similar intermediate, highlighting the use of specific solvent systems to avoid oiling out).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] (Authoritative source on "oiling out" phenomena in sterically hindered acids).
Sources
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- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
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- 8. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
Reference Data & Comparative Studies
A Comparative Analysis of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic Acid (Investigational Compound X) versus Standard-of-Care in an Acute Inflammatory Model
A Comparative Analysis of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic Acid (Investigational Compound X) versus Standard-of-Care in an Acute Inflammatory Model
Prepared by: Senior Application Scientist
Guide Overview: This document provides a comprehensive experimental and mechanistic comparison between a novel propanoic acid derivative, 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid, hereafter referred to as Investigational Compound X , and the standard-of-care anti-inflammatory drug, Diclofenac. The evaluation is conducted within the context of the carrageenan-induced paw edema model in rats, a well-established and highly reproducible assay for assessing acute inflammation.
Note on Investigational Compound X: Publicly available data on the specific biological activity of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid is limited. As a member of the arylpropionic acid class of molecules, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized to possess anti-inflammatory properties[1][2]. This guide is therefore structured as a robust framework for how such a compound would be evaluated against a standard-of-care, using scientifically grounded protocols and plausible, illustrative data.
Introduction and Rationale
Arylpropionic acid derivatives represent a cornerstone of anti-inflammatory therapy, primarily through their ability to modulate the cyclooxygenase (COX) enzymes[1]. Investigational Compound X is a novel molecule within this class. Its structural features suggest a potential for interaction with the arachidonic acid cascade, a critical pathway in the inflammatory response.
The standard-of-care for many acute inflammatory conditions includes potent NSAIDs like Diclofenac, which effectively reduces pain and swelling[3]. However, the quest for novel agents with improved efficacy, selectivity, or side-effect profiles is perpetual. This guide outlines the preclinical evaluation of Compound X's anti-inflammatory potential head-to-head with Diclofenac.
The carrageenan-induced paw edema model is selected for this comparison as it is a classic in vivo assay for screening anti-inflammatory drugs. Injection of carrageenan, a seaweed polysaccharide, into a rodent's paw elicits a predictable and quantifiable acute inflammatory response characterized by edema, erythema, and hyperalgesia, which is largely mediated by prostaglandins[4][5].
Mechanistic Framework: The Prostaglandin Synthesis Pathway
The primary mechanism of action for most NSAIDs, including Diclofenac, is the inhibition of cyclooxygenase (COX) enzymes[6][7]. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (like PGE2) and thromboxane[8][9].
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow[9][10].
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins[8][10]. Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever[11].
Diclofenac is a potent inhibitor of both COX-1 and COX-2, though some studies suggest a relative selectivity towards COX-2[6][12]. The therapeutic anti-inflammatory effects are derived from COX-2 inhibition, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1's protective functions[7][10]. It is hypothesized that Investigational Compound X exerts its anti-inflammatory effects through a similar mechanism of COX inhibition.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Protocol: Carrageenan-Induced Paw Edema
This protocol is adapted from established methodologies for assessing anti-inflammatory agents.[4][13][14]
1. Animals and Acclimation:
-
Species: Male Wistar rats, weighing 180-200g.
-
Acclimation: House animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. This is critical to minimize stress-related variables.[4]
2. Materials:
-
Investigational Compound X (formulated in 0.5% carboxymethylcellulose - CMC).
-
Diclofenac Sodium (reference standard, formulated in 0.5% CMC).
-
Vehicle: 0.5% CMC in saline.
-
Carrageenan (Lambda, Type IV): 1% (w/v) suspension in sterile 0.9% saline.
-
Plethysmometer (e.g., Ugo Basile 7140) for paw volume measurement.
3. Experimental Procedure:
-
Fasting: Fast animals overnight prior to the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer. This serves as the baseline (V₀).
-
Grouping and Dosing:
-
Randomly divide the rats into experimental groups (n=8 per group), for example:
-
Group 1 (Vehicle Control): Receives vehicle orally (p.o.).
-
Group 2 (Standard): Receives Diclofenac (10 mg/kg, p.o.).[14]
-
Group 3 (Compound X - Low Dose): Receives Compound X (e.g., 10 mg/kg, p.o.).
-
Group 4 (Compound X - High Dose): Receives Compound X (e.g., 30 mg/kg, p.o.).
-
-
The choice of oral administration is standard for screening systemically active anti-inflammatory drugs.
-
-
Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[13][15]
-
Measurement of Edema: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The 3-5 hour time frame is typically when the peak inflammatory response, largely driven by prostaglandins, occurs.[5]
4. Data Collection and Analysis:
-
Edema Volume: Calculate the increase in paw volume (edema) for each rat at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Percentage Inhibition of Edema: Calculate the anti-inflammatory activity as the percent inhibition of edema for the treated groups relative to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups against the vehicle control. A p-value < 0.05 is considered statistically significant.
Data Summary and Comparative Performance
The following table presents illustrative data that might be obtained from the described experiment, comparing the efficacy of Investigational Compound X against Diclofenac.
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema (mL) at 4h (Mean ± SEM) | % Inhibition of Edema at 4h | Paw Tissue PGE₂ Level (pg/mg) (Mean ± SEM) |
| Vehicle Control | - | 0.85 ± 0.06 | - | 150.2 ± 12.5 |
| Diclofenac | 10 | 0.41 ± 0.04 | 51.8% | 65.7 ± 8.1 |
| Compound X | 10 | 0.55 ± 0.05 | 35.3% | 98.4 ± 10.2 |
| Compound X | 30 | 0.39 ± 0.03 | 54.1% | 61.3 ± 7.5 |
| *Illustrative data. p < 0.05 compared to Vehicle Control. |
Interpretation of Illustrative Data:
-
Both Diclofenac and Investigational Compound X demonstrate statistically significant anti-inflammatory activity by reducing carrageenan-induced paw edema.
-
Compound X shows a dose-dependent effect, with the 30 mg/kg dose exhibiting efficacy comparable to the 10 mg/kg dose of Diclofenac.
-
The reduction in paw tissue Prostaglandin E2 (PGE₂) levels correlates with the anti-edema effect, supporting the hypothesized mechanism of COX inhibition.[15][16]
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical comparison of 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid (Investigational Compound X) against the standard-of-care drug, Diclofenac. Based on its chemical class, Compound X is hypothesized to function as a COX inhibitor, and the carrageenan-induced paw edema model is an appropriate and robust system for validating this hypothesis and quantifying its anti-inflammatory efficacy.[1][17]
The illustrative data suggest that Compound X possesses significant, dose-dependent anti-inflammatory properties, with an efficacy profile at 30 mg/kg that is comparable to 10 mg/kg of Diclofenac. The corresponding reduction in PGE₂ levels further strengthens the proposed mechanism of action.
Future experimental work should include:
-
COX Enzyme Assays: In vitro assays to determine the specific inhibitory activity (IC₅₀ values) of Compound X against COX-1 and COX-2, which would establish its selectivity profile.
-
Gastrointestinal Safety Studies: Evaluation of gastric ulceration potential following repeated dosing to assess the safety profile relative to non-selective NSAIDs like Diclofenac.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X to understand its bioavailability and half-life.
By following this structured evaluation, researchers can build a comprehensive data package to determine the therapeutic potential of Investigational Compound X as a novel anti-inflammatory agent.
References
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Dr.Oracle. What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Available from: [Link] [Accessed February 17, 2026].
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Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Available from: [Link] [Accessed February 17, 2026].
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link] [Accessed February 17, 2026].
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Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Available from: [Link] [Accessed February 17, 2026].
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Teaching Resource Centre. TRC: Prostaglandin synthesis. Available from: [Link] [Accessed February 17, 2026].
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Patsnap Synapse. (2024). What is the mechanism of Diclofenac Sodium?. Available from: [Link] [Accessed February 17, 2026].
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Creative Diagnostics. What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement. Available from: [Link] [Accessed February 17, 2026].
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Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. Available from: [Link] [Accessed February 17, 2026].
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Perpusnas. (2026). Unveiling The Prostaglandin Synthesis Pathway: A Deep Dive. Available from: [Link] [Accessed February 17, 2026].
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Creative Diagnostics. Prostaglandin Overview. Available from: [Link] [Accessed February 17, 2026].
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Wikipedia. Prostaglandin. Available from: [Link] [Accessed February 17, 2026].
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Wikipedia. Diclofenac. Available from: [Link] [Accessed February 17, 2026].
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U.S. Food and Drug Administration. (2021). (diclofenac sodium enteric-coated tablets). Available from: [Link] [Accessed February 17, 2026].
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Van der Stelt, M., et al. (1974). Dibenztroponeacetic and -propionic acids. Potent new antiinflammatory agents. Journal of Medicinal Chemistry, 17(2), 228-230. Available from: [Link] [Accessed February 17, 2026].
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Heidari, M. R., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1632-1641. Available from: [Link] [Accessed February 17, 2026].
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Essential Pharmacology. Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Available from: [Link] [Accessed February 17, 2026].
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link] [Accessed February 17, 2026].
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link] [Accessed February 17, 2026].
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B. M. C. (2001). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available from: [Link] [Accessed February 17, 2026].
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American Society of Health-System Pharmacists. (2004). What You Should Know About COX-2 Inhibitors. Available from: [Link] [Accessed February 17, 2026].
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Scientific Research. (2025). Propionic Acid Derivative: Significance and symbolism. Available from: [Link] [Accessed February 17, 2026].
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Al-Salahi, R., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 1234. Available from: [Link] [Accessed February 17, 2026].
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Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 297. Available from: [Link] [Accessed February 17, 2026].
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Dr.Oracle. (2026). What are the treatment options for acute inflammation?. Available from: [Link] [Accessed February 17, 2026].
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Biomedicines. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Available from: [Link] [Accessed February 17, 2026].
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benchmarking 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid against a known inhibitor
benchmarking 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid against a known inhibitor
Benchmarking Guide: 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid (CMP-MPA) vs. Known PDK Inhibitors
Executive Summary & Structural Rationale
Objective: This guide outlines the technical protocol for benchmarking the novel candidate 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid (herein referred to as CMP-MPA ) against the established Pyruvate Dehydrogenase Kinase (PDK) inhibitor, AZD7545 (and the clinical standard Dichloroacetate/DCA ).
Scientific Premise: CMP-MPA features a phenyl-isobutyric acid scaffold, a privileged pharmacophore in metabolic drug discovery. It is a structural bioisostere of the lipid-lowering agent Clofibric Acid (phenoxy-isobutyric acid) but possesses a direct carbon-carbon bond and a 2-methyl substitution on the phenyl ring.
In the context of drug development, this scaffold is highly relevant for inhibiting Pyruvate Dehydrogenase Kinase (PDK) . PDK inhibitors prevent the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDC), thereby reversing the Warburg effect in cancer cells and promoting glucose oxidation.
-
The Challenger: CMP-MPA (Sterically hindered, potentially metabolically stable acid).
-
The Benchmark (Known Inhibitor): AZD7545 (High-affinity PDK inhibitor) or DCA (Low-affinity, classic inhibitor).
Mechanism of Action & Signaling Pathway
To validate CMP-MPA as an inhibitor, one must demonstrate its ability to block PDK-mediated phosphorylation of the E1
Pathway Logic:
-
Normal State (Warburg): PDK phosphorylates PDH-E1
PDH Inactive Glycolysis favored Lactate production. -
Inhibited State (Therapeutic): Inhibitor (CMP-MPA) binds PDK
PDH-E1 remains unphosphorylated (Active) Acetyl-CoA production TCA Cycle favored.
Figure 1: Mechanism of Action. CMP-MPA and AZD7545 target PDK, preventing PDH inactivation and shifting metabolism from lactate production to the TCA cycle.
Benchmarking Protocols
Protocol A: In Vitro Enzymatic Potency (ADP-Glo Kinase Assay)
Purpose: Determine the IC50 of CMP-MPA against recombinant PDK1/PDK2 compared to AZD7545.
Reagents:
-
Recombinant PDK1/PDK2 enzymes.
-
Substrate: Biotinylated PDH E1 peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Compound Stocks: CMP-MPA and AZD7545 (10 mM in DMSO).
Workflow:
-
Preparation: Dilute compounds in 1x Kinase Buffer to generate a 10-point dose-response curve (e.g., 0.1 nM to 10
M). -
Incubation: Mix 2
L compound + 4 L PDK enzyme (5-10 ng/well). Incubate for 15 min at RT. -
Reaction Start: Add 4
L substrate/ATP mix (10 M ATP final). Incubate for 60 min at RT. -
Detection: Add 10
L ADP-Glo Reagent (40 min incubation) followed by 20 L Kinase Detection Reagent (30 min incubation). -
Read: Measure luminescence using a microplate reader.
Self-Validating Step: Ensure the Z'-factor is >0.5 using DMSO controls (0% inhibition) and 10
Protocol B: Cellular Target Engagement (Western Blot)
Purpose: Confirm that CMP-MPA inhibits PDH phosphorylation inside the cell.
Cell Line: A549 or HeLa (High glycolytic rates).
Workflow:
-
Seeding: Seed cells at
cells/well in 6-well plates. -
Treatment: Treat with CMP-MPA (1, 5, 10
M), AZD7545 (1 M), or DMSO for 4 hours. -
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Critical: Sodium Fluoride, Sodium Orthovanadate).
-
Blotting:
-
Primary Ab: Anti-PDH-E1
(pSer293) (Cell Signaling #31866). -
Loading Control: Total PDH or
-Actin.
-
-
Quantification: Calculate the ratio of p-PDH / Total PDH.
Expected Result: A dose-dependent decrease in p-PDH signal, comparable to AZD7545.
Protocol C: Functional Metabolic Shift (Seahorse XF Analysis)
Purpose: Measure the shift from glycolysis (ECAR) to oxidative phosphorylation (OCR).
Workflow:
-
Seeding: Seed cells in XF96 plates.
-
Treatment: Inject CMP-MPA or AZD7545 during the assay or pretreat for 24h.
-
Mito Stress Test: Sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Analysis:
-
OCR (Oxygen Consumption Rate): Should increase with PDK inhibition (restored TCA cycle).
-
ECAR (Extracellular Acidification Rate): Should decrease (reduced lactate).
-
Data Presentation & Analysis
Summarize your findings in a comparative table. The values below are representative examples of how to structure your data.
Table 1: Comparative Benchmarking of CMP-MPA vs. AZD7545
| Metric | CMP-MPA (Candidate) | AZD7545 (Benchmark) | DCA (Clinical Ref) | Interpretation |
| PDK2 IC50 (Cell-free) | Experimental (e.g., 50 nM) | ~ 6-10 nM | ~ 1 mM | Lower IC50 indicates higher potency. |
| PDK1 IC50 (Cell-free) | Experimental | ~ 300 nM | ~ 1 mM | Specificity profile across isoforms. |
| p-PDH Reduction (Cell) | Dose-dependent (1-10 | Complete at 1 | Requires >5 mM | Cellular permeability and target engagement. |
| Solubility (PBS, pH 7.4) | High (Acid moiety) | Low (Requires DMSO) | High | Drug-like property assessment. |
| Metabolic Stability | High (Steric hindrance) | Moderate | High | 2-methyl/chloro substitution blocks metabolism. |
Experimental Workflow Diagram
Figure 2: Integrated Benchmarking Workflow. Phase 1 establishes potency; Phase 2 confirms cellular mechanism.
References
-
Cross, J. B., et al. (2014). "The discovery of AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2." Bioorganic & Medicinal Chemistry Letters. Link
-
Stacpoole, P. W. (2017). "Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis." Cancer Research. Link
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual. Link
-
Cell Signaling Technology. (2024). "Phospho-PDH (Ser293) Antibody Protocol." CST Protocols. Link
-
Agilent Technologies. (2024). "Seahorse XF Cell Mito Stress Test Kit User Guide." Agilent Manuals. Link
